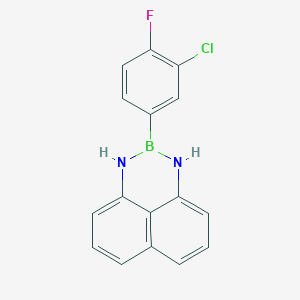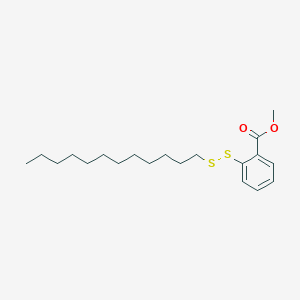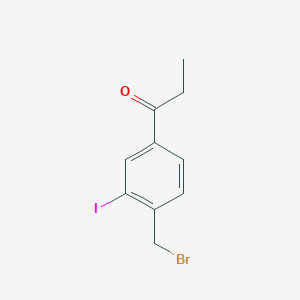
2-(4-Boronophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Boronophenyl)-2-hydroxyacetic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The presence of the boronic acid group makes it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-bromophenylacetic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid or boronate ester as the boron source . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-(4-Boronophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, phenols, and other boron-containing compounds.
科学的研究の応用
2-(4-Boronophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers and materials with unique optoelectronic properties.
作用機序
The mechanism of action of 2-(4-Boronophenyl)-2-hydroxyacetic acid largely depends on its ability to form stable complexes with various biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, making it useful in drug delivery and as a molecular probe . In medicinal applications, it targets specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
類似化合物との比較
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for detecting dopamine.
4-Boronophenylalanine: Utilized in boron neutron capture therapy.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron-containing compounds.
Uniqueness: 2-(4-Boronophenyl)-2-hydroxyacetic acid stands out due to its dual functionality, combining the reactivity of a boronic acid with the versatility of a hydroxyacetic acid. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
特性
分子式 |
C8H9BO5 |
|---|---|
分子量 |
195.97 g/mol |
IUPAC名 |
2-(4-boronophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H9BO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10,13-14H,(H,11,12) |
InChIキー |
QGZBYEXATPGYJH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(C(=O)O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


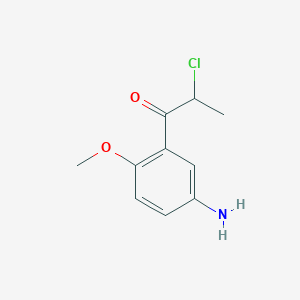
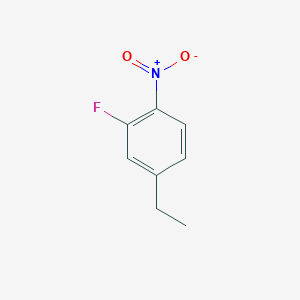


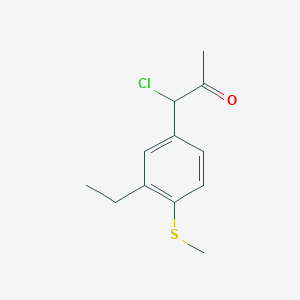
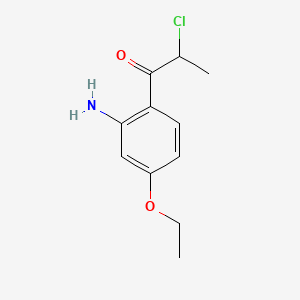

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
